Regioisomeric Identity: Meta vs. Para Substitution
3-Amino-N,N-dipropylbenzamide positions the primary amine group at the meta (3-) position of the phenyl ring, whereas the closest commercially available regioisomer, 4-amino-N,N-dipropylbenzamide (CAS 79868-19-2), bears the amine at the para (4-) position . This regioisomeric difference alters the compound's calculated rotatable bond count—5 for the 3-amino derivative versus 1 reported for the 4-amino derivative—reflecting distinct conformational flexibility and potential differences in molecular recognition . The meta-amino group also provides a distinct vector for further derivatization compared to the para isomer, which is relevant for library synthesis and SAR exploration .
| Evidence Dimension | Regioisomeric position of aromatic amine and associated rotatable bond count |
|---|---|
| Target Compound Data | 3-amino substitution (meta); Rotatable Bonds = 5 |
| Comparator Or Baseline | 4-amino-N,N-dipropylbenzamide (CAS 79868-19-2); 4-amino substitution (para); Rotatable Bonds = 1 |
| Quantified Difference | Different substitution pattern (meta vs. para); Rotatable bond difference = 4 additional bonds |
| Conditions | Calculated molecular descriptors from Hit2Lead database |
Why This Matters
Regioisomeric identity is a non-negotiable specification for structure-activity relationship studies and for ensuring reproducible synthetic outcomes; substitution of the 4-amino isomer yields a chemically distinct entity with altered conformational and steric properties.
